Oxyacanthine
Overview
Description
Oxyacanthine is a bitter crystalline alkaloid . It has a molecular formula of C37H40N2O6 . It is obtained from the barberry root .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C37H40N2O6 . It has a molecular weight of 608.74 .
Chemical Reactions Analysis
This compound has been identified in the seeds of Mahonia aquifolium berries . The concentration of this compound in the seed and its oil was found to be statistically significant .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 608.74 and a molecular formula of C37H40N2O6 . No further specific physical and chemical properties are available in the retrieved data.
Scientific Research Applications
Potential COVID-19 Inhibitor : A molecular docking study identified Oxyacanthine as a potential inhibitor of the main protease enzyme of SARS-CoV-2, suggesting its potential in antiviral therapy for COVID-19 (Agrawal et al., 2020).
Isolation from Xanthorhiza simplicissima : this compound has been isolated from the rhizomes and roots of Xanthorhiza simplicissima, highlighting its natural occurrence and potential for extraction (Knapp et al., 1967).
HPLC Analysis in Berberis Plants : A study developed an accurate HPLC method for the determination of this compound in the roots of various Berberis plants, essential for quantitative analysis and quality control (Lu, 1995).
Anti-Inflammatory Properties : this compound, isolated from Berberis vulgaris roots, demonstrated anti-inflammatory properties, suggesting its potential in treating chronic inflammatory disorders (Ivanovska & Philipov, 1996).
Identification in Berberis asiatica : An in silico study on Berberis asiatica identified this compound as one of the phytochemicals with high affinity for SARS-CoV-2 Mpro, further supporting its potential as an anti-COVID-19 compound (Joshi et al., 2021).
Biosynthesis Study : Research on Cocculus laurifolius DC explored the biosynthesis of this compound, enhancing understanding of its natural production pathways (Bhakuni et al., 1978).
Antioxidant and Anti-Inflammatory Effects : this compound was studied for its antioxidant and anti-inflammatory effects in the context of Mahonia aquifolium, further indicating its therapeutic potential (Müller & Ziereis, 1994).
Mechanism of Action
Properties
IUPAC Name |
20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNHIFJNOKGSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-40-3 | |
Record name | Oxyacanthine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93135 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 - 214 °C | |
Record name | Oxyacanthine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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